5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

Description

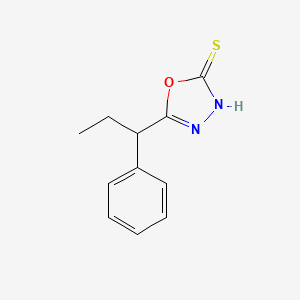

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1-phenylpropyl group and at the 2-position with a thiol (-SH) group. The compound is synthesized via a multi-step process involving hydrazide intermediates and ring closure reactions with carbon disulfide in basic conditions . Its structure combines lipophilic (phenylpropyl) and reactive (thiol) moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(1-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-9(8-6-4-3-5-7-8)10-12-13-11(15)14-10/h3-7,9H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZKCYBQPQHNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Various substituted phenylpropyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol, have demonstrated significant antimicrobial activities against various pathogens.

Case Study: Antibacterial Properties

A study highlighted that oxadiazole derivatives exhibit strong antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be lower than those of conventional antibiotics like amoxicillin and ciprofloxacin .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.03 | Mycobacterium tuberculosis |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | 0.5 | E. coli |

| 5-(Phenyl)-1,3,4-oxadiazole-2-thiol | 0.25 | S. pneumoniae |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Its derivatives have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

Research involving the synthesis of oxadiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against liver carcinoma (HUH7) cells. The IC50 values for these compounds ranged from 10.1 µM to over 18 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10.1 | HUH7 |

| 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | 18.78 | HUH7 |

| Control (5-Fluorouracil) | 20 | HUH7 |

Antidiabetic Activity

Recent studies have also explored the antidiabetic properties of oxadiazole derivatives. The compound has been shown to lower glucose levels significantly in diabetic models.

Case Study: Effects in Diabetic Models

In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain oxadiazole derivatives could effectively reduce glucose levels in diabetic subjects .

Table 3: Antidiabetic Efficacy in Model Organisms

| Compound | Glucose Level Reduction (%) | Model Organism |

|---|---|---|

| This compound | 30 | Drosophila melanogaster |

| Control (Metformin) | 25 | Drosophila melanogaster |

Mechanism of Action

The mechanism of action of 5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl ) reduce electron density on the oxadiazole ring, altering reactivity and interaction with biological targets.

- Steric Hindrance : Bulky substituents like adamantyl (proteomics reagent ) or phenylpropyl may hinder binding in enzyme-active sites compared to planar groups like pyridyl.

Enzyme Inhibition

Antimicrobial and Antioxidant Activity

- Benzyl Derivatives : S-substituted 5-benzyl derivatives demonstrated moderate antimicrobial activity against S. aureus and E. coli .

- Chlorophenoxy Derivatives: 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibited antioxidant activity via free radical scavenging, attributed to the -SH group .

Physicochemical and Functional Properties

Melting Points and Stability

- 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol has a high melting point (231°C) , whereas phenothiazine-linked derivatives melt at 156–196°C . The phenylpropyl group’s impact on melting point is unclear due to missing data.

Corrosion Inhibition

- 5-(4-Aminophenyl) and 5-(4-methylphenyl) derivatives act as corrosion inhibitors for mild steel in HCl, with efficiencies up to 88% at 500 ppm .

Biological Activity

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an oxadiazole ring and a thiol group, which contribute to its potential as an antimicrobial and anticancer agent. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains:

- An oxadiazole ring (five-membered with two nitrogen atoms)

- A thiol group (-SH) at the 2-position

- A phenylpropyl substituent at the 5-position

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids and other biomolecules, leading to significant biological effects such as:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent by inhibiting the growth of various pathogens.

- Anticancer Activity : It may exhibit anticancer properties by modulating cell signaling pathways and inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit a broad spectrum of antimicrobial activity. Specifically, this compound has been investigated for its effectiveness against several bacterial strains.

Case Studies

- Antibacterial Activity : In studies assessing the Minimum Inhibitory Concentration (MIC), compounds similar to this compound demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Antifungal Activity : The compound has also exhibited antifungal activity against strains such as Aspergillus fumigatus, outperforming traditional antifungal agents like terbinafine .

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies:

Research Findings

Q & A

Q. What are the standard synthetic routes for 5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazides with carbon disulfide under basic conditions. For example, hydrazides derived from substituted phenylpropyl groups react with CS₂ in the presence of KOH, followed by acidification to isolate the thiol derivative. Key variables include:

- Temperature : Optimal cyclization occurs at 80–100°C.

- Solvent : Methanol or ethanol improves solubility of intermediates.

- Base : KOH or NaOH accelerates deprotonation of the thiol group.

Yields range from 70–90% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm) and oxadiazole carbons (δ 160–170 ppm).

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and C=N/C-S bonds (1650–1250 cm⁻¹).

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peak at m/z 263.3) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (MIC values typically 8–32 µg/mL).

- Antioxidant Potential : DPPH radical scavenging (EC₅₀ 0.32–0.93 mg/mL) and β-carotene bleaching assays .

Advanced Research Questions

Q. How can N-Mannich base derivatives of this compound be synthesized for enhanced bioactivity?

- Method : React this compound with primary/secondary amines (e.g., piperazine) and formaldehyde in anhydrous THF.

- Key Steps :

- Mannich Reaction : 24-hour reflux at 60°C under nitrogen.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Yields exceed 80% with confirmed bioactivity against tyrosine kinases .

Q. How do substituent positions (meta vs. para) on the phenyl ring affect biological activity?

- Meta-Substituents (e.g., -CH₃) : Enhance steric bulk, reducing bacterial membrane penetration (MIC increases to 64 µg/mL).

- Para-Substituents (e.g., -Cl) : Improve electron-withdrawing effects, boosting antioxidant capacity (EC₅₀ 0.32 mg/mL) .

Q. What computational methods validate enzyme inhibition mechanisms?

- Molecular Docking : Using AutoDock Vina, the thiol group binds to catalytic cysteine residues in glutathione reductase (binding energy: −8.2 kcal/mol).

- 3D Pharmacophore Modeling : Identifies hydrogen bonding and hydrophobic interactions with protein tyrosine kinase 2-β .

Q. How to resolve contradictions in biological data across similar oxadiazole derivatives?

- Case Study : Discrepancies in antifungal activity (e.g., 5-(3-Methylphenyl) vs. 5-(4-Methylphenyl) derivatives) arise from:

- Lipophilicity : LogP differences alter cell permeability.

- Crystallographic Data : Meta-substituted analogs exhibit tighter crystal packing, reducing solubility.

Cross-validate using dose-response curves and X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.